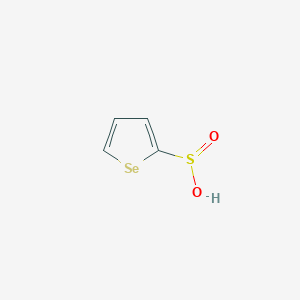
N-(2-Bromopyrimidin-5-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromopyrimidin-5-yl)formamide is a chemical compound that belongs to the class of formamides It is characterized by the presence of a bromine atom attached to the pyrimidine ring, specifically at the 2-position, and a formamide group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromopyrimidin-5-yl)formamide typically involves the reaction of 2-bromopyrimidine with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, sulfonated rice husk ash (RHA-SO3H) has been used as a solid acid catalyst to promote the N-formylation of amines using formic acid under solvent-free conditions . This method is efficient, providing good-to-high yields in short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromopyrimidin-5-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The formamide group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while cyclization reactions can produce fused ring systems.
Applications De Recherche Scientifique
N-(2-Bromopyrimidin-5-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Bromopyrimidin-5-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to N-(2-Bromopyrimidin-5-yl)formamide include:
N-(Pyridin-2-yl)formamide: A compound with a pyridine ring instead of a pyrimidine ring.
N-(2-Bromopyridin-5-yl)formamide: A compound with a bromine atom attached to a pyridine ring.
N-(2-Chloropyrimidin-5-yl)formamide: A compound with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the formamide group, which can confer specific chemical and biological properties. The bromine atom can participate in halogen bonding, while the formamide group can engage in hydrogen bonding, making this compound versatile for various applications.
Propriétés
Formule moléculaire |
C5H4BrN3O |
|---|---|
Poids moléculaire |
202.01 g/mol |
Nom IUPAC |
N-(2-bromopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H4BrN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10) |
Clé InChI |
FHUROKOYQUIYFP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)Br)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



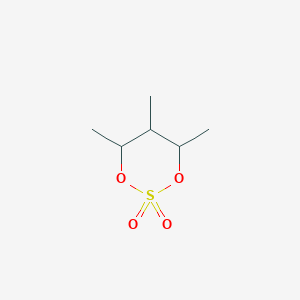


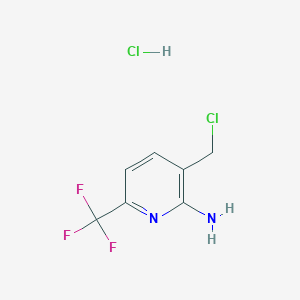
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


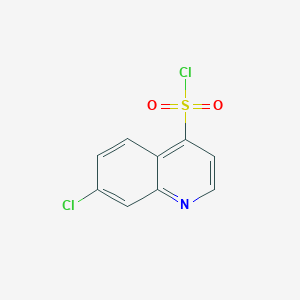
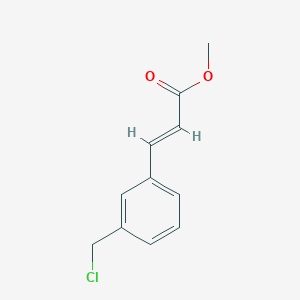
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
